Z-Nle-KR-amc is synthesized through solid-phase peptide synthesis, a method that allows for the stepwise assembly of peptides with high precision. It falls under the classification of fluorogenic substrates, which are compounds that emit fluorescence upon enzymatic cleavage. This property is particularly useful in various scientific applications, including enzyme kinetics and inhibitor screening.
The synthesis of Z-Nle-KR-amc involves several key steps:
In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and consistency in production. The final product undergoes purification via high-performance liquid chromatography to ensure high purity levels (≥97%) suitable for research applications .
Z-Nle-KR-amc has a molecular weight of 578.7 g/mol and presents as a white to off-white solid. Its structure includes:
The compound's solubility in dimethyl sulfoxide (DMSO) allows for versatile use in various biochemical assays .
Z-Nle-KR-amc primarily participates in enzymatic cleavage reactions. It is specifically designed as a substrate for cathepsin B, which cleaves at the peptide bond between lysine and arginine residues. This reaction results in the release of the fluorogenic AMC group, which emits fluorescence detectable by fluorometric methods.
The enzymatic cleavage typically occurs in buffered solutions at physiological pH (around 7.4), often utilizing Tris-HCl buffers. The reactions are generally conducted at 37°C to simulate physiological conditions .
The primary product formed from the cleavage of Z-Nle-KR-amc is free 7-amino-4-methylcoumarin, which exhibits strong fluorescence upon release. This fluorescence can be quantitatively measured using fluorometers, providing insights into enzyme activity .
The mechanism of action for Z-Nle-KR-amc involves its recognition by cathepsin B, a cysteine protease that specifically cleaves peptide bonds at certain sites. Upon introduction into a system with active cathepsin B, the enzyme cleaves the peptide bond between lysine and arginine residues, releasing the AMC group. This process not only facilitates measurement but also aids in understanding cathepsin B activity under various conditions .
Z-Nle-KR-amc exhibits stability under standard laboratory conditions but is sensitive to enzymatic cleavage by specific proteases like cathepsin B. Its fluorescence properties make it an effective tool for monitoring enzyme activity across different pH ranges .
Z-Nle-KR-amc has several significant applications in scientific research:
The specificity of Z-Nle-KR-amc for cathepsin B over other cysteine proteases makes it particularly valuable for experiments focused on this enzyme's role in various biological processes .
Fluorogenic substrates represent indispensable biochemical tools for real-time monitoring of protease activity with high sensitivity and specificity. These compounds consist of a peptide backbone conjugated to a fluorogenic reporter group—typically 7-amino-4-methylcoumarin (AMC)—that remains quenched until enzymatic cleavage releases the fluorophore. The catalytic hydrolysis of the peptide-fluorophore bond generates a measurable fluorescent signal proportional to enzymatic activity, enabling quantitative kinetic analysis. The fundamental reaction mechanism can be summarized as:
Z-Nle-KR-amc + Cathepsin B → Z-Nle-KR + AMC (fluorescent)
This detection principle capitalizes on the photophysical properties of AMC, which exhibits excitation maxima at 340-360 nm and emission maxima at 440-460 nm upon liberation from the peptide sequence . Compared to colorimetric assays, fluorogenic substrates offer dramatically improved sensitivity (detection limits in the nanomolar range), continuous real-time monitoring capabilities, and compatibility with high-throughput screening platforms. The development of such substrates has revolutionized protease research by enabling precise characterization of enzyme kinetics, inhibitor screening, and cellular protease activity profiling under physiological conditions [6] [10].
Z-Nle-KR-amc (benzyloxycarbonyl-L-norleucine-L-lysine-L-arginine-7-amino-4-methylcoumarin) is a tripeptide fluorogenic substrate with the molecular formula C₃₆H₅₀N₈O₇ and molecular weight of 706.83 g/mol [2]. Its structural architecture comprises three functional domains: (1) the benzyloxycarbonyl (Z) N-terminal protecting group; (2) the tripeptide sequence Norleucine-Lysine-Arginine (Nle-KR); and (3) the C-terminal AMC fluorophore . This configuration exhibits exceptional specificity for cathepsin B—a lysosomal cysteine protease—across a broad pH range (pH 4.6–7.2), making it uniquely suited for monitoring the enzyme's activity in diverse physiological environments [3] [7].
Structural Determinants of Specificity: Cathepsin B's dual exopeptidase and endopeptidase activities necessitate precise substrate interactions. The substrate's P3 position features norleucine (Nle), a non-proteinogenic hydrophobic amino acid analog that optimally fills the S3 pocket of cathepsin B. The P2 lysine residue engages the S2 pocket through ionic interactions with cathepsin B's Glu245 residue, while the P1 arginine occupies the S1 pocket, establishing salt bridges with Asp22 [8] [9]. This arrangement exploits cathepsin B's unique exopeptidase activity, which preferentially processes substrates with basic residues at P2 and P3 positions—a specificity profile identified through multiplex substrate profiling by mass spectrometry (MSP-MS) [3].
Kinetic Performance and pH Versatility: Unlike traditional cathepsin B substrates, Z-Nle-KR-amc maintains high catalytic efficiency across acidic (lysosomal) and neutral (cytosolic/extracellular) environments. At pH 7.2, it exhibits a kcat/Km of 1.5 × 10⁵ M⁻¹s⁻¹, outperforming Z-Arg-Arg-AMC (kcat/Km = 4.4 × 10⁴ M⁻¹s⁻¹). Remarkably, it retains substantial activity at pH 4.6 (kcat/Km = 8.2 × 10⁴ M⁻¹s⁻¹), where Z-Arg-Arg-AMC shows minimal functionality [3] [7]. This broad pH adaptability enables accurate monitoring of cathepsin B activity during lysosomal leakage, a pathological feature of neurodegenerative diseases and cancer metastasis.
Table 1: Kinetic Parameters of Z-Nle-KR-amc for Cathepsin B Across pH Conditions [3] [7]
pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
4.6 | 22 ± 3 | 1.8 ± 0.2 | 8.2 × 10⁴ |
7.2 | 18 ± 2 | 2.7 ± 0.3 | 1.5 × 10⁵ |
The development of Z-Nle-KR-amc represents the culmination of decades-long efforts to overcome the limitations of early cathepsin substrates. Initial fluorogenic substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, while useful, suffered from critical drawbacks:
Table 2: Performance Comparison of Cathepsin B Substrates [3] [7]
Substrate | Specificity for Cathepsin B | Activity at pH 4.6 | Activity at pH 7.2 | Cross-reactivity |
---|---|---|---|---|
Z-Phe-Arg-AMC | Low | High | High | Cathepsins L, K, S, V |
Z-Arg-Arg-AMC | Moderate | Very Low | High | Cathepsin L (low) |
Z-Nle-KR-amc | High | High | High | Negligible |
Advances in protease profiling technologies enabled rational design of improved substrates. Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) emerged as a pivotal methodology, enabling systematic analysis of protease cleavage preferences across thousands of peptide sequences under varied pH conditions [3] [7]. Application of MSP-MS to cathepsin B revealed its unique preference for basic residues at P2 (Lys/Arg) and hydrophobic residues at P3 (Nle > Phe > Leu) at both acidic and neutral pH—a signature distinct from other cysteine cathepsins. This discovery directly informed the design of Z-Nle-KR-amc [7].
The introduction of unnatural amino acids further refined specificity. Norleucine at P3, absent in mammalian proteomes, minimizes recognition by other proteases while optimally filling cathepsin B's S3 pocket [5] [8]. This design strategy—combining MSP-MS-guided sequence selection with strategic incorporation of unnatural residues—represents a paradigm shift from traditional substrate design reliant on proteinogenic amino acids. Z-Nle-KR-amc thus embodies the convergence of advanced profiling technologies and innovative chemical biology approaches to solve longstanding challenges in protease research [3] [5].
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